molecular formula C8H11N3O B12601212 N-Hydroxy-N''-(2-methylphenyl)guanidine CAS No. 910557-63-0

N-Hydroxy-N''-(2-methylphenyl)guanidine

Cat. No.: B12601212
CAS No.: 910557-63-0
M. Wt: 165.19 g/mol
InChI Key: XBXHMZHEYCCHLH-UHFFFAOYSA-N
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Description

N-Hydroxy-N''-(2-methylphenyl)guanidine is a substituted N-hydroxyguanidine compound of high interest in chemical biology and pharmacology research. This chemical class is extensively studied for its role as a precursor to nitroxyl (HNO), a nitrogen oxide with unique and complementary biological activity to nitric oxide (NO) . Research indicates that N-hydroxyguanidines can be oxidized by various enzymatic systems, such as those involving heme proteins like horseradish peroxidase, or by biologically relevant oxidants like hypochlorous acid (HOCl), leading to the generation of HNO . The subsequent characterization of HNO involves specialized techniques like membrane inlet mass spectrometry (MIMS) and gas chromatography headspace analysis to detect dimerization products or unique adducts . The specific substitution with a 2-methylphenyl group in this compound may influence its solubility, metabolic stability, and oxidation potential, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe the pharmacological effects of HNO, which include potential inotropic actions and interactions with thiols, in various model systems . It is also relevant for investigating endogenous pathways of nitrogen oxide signaling, especially in the context of oxidative stress at inflammatory sites where oxidants like HOCl are present . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

910557-63-0

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-hydroxy-2-(2-methylphenyl)guanidine

InChI

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(9)11-12/h2-5,12H,1H3,(H3,9,10,11)

InChI Key

XBXHMZHEYCCHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(N)NO

Origin of Product

United States

Balancing Substrate Affinity and Catalytic Turnover:for Compounds That Act As Substrates, Both High Affinity Low Kₘ and a High Catalytic Turnover Rate Kcat Are Desirable for Overall Efficiency. Interestingly, for N Hydroxyguanidines, These Two Parameters Do Not Always Correlate.wsu.edutherefore, a Key Design Challenge is to Balance These Factors to Achieve the Desired Level of No Production.

Correlation of Structural Descriptors with Mechanistic Outcomes

Key Structural Descriptors and Their Likely Impact:

Lipophilicity (logP): The hydrophobicity of the N-aryl substituent is a critical descriptor. The favorable interaction of small, lipophilic para-substituents with a hydrophobic cavity in the iNOS active site suggests that there is an optimal range for lipophilicity. nih.gov Too high a lipophilicity might lead to non-specific binding or poor solubility, while too low a value may result in insufficient affinity for the hydrophobic pocket.

Electronic Parameters (Hammett constants, etc.): The electronic nature of the aryl substituent, whether it is electron-donating or electron-withdrawing, directly influences the electronic environment of the N-hydroxyguanidine moiety. The observation that electron-donating groups are preferred for iNOS substrate activity suggests that these groups may enhance the binding or the catalytic step. nih.gov

Steric Parameters (Molar Refractivity, Sterimol parameters): The size and shape of the N-aryl substituent are crucial. The term "relatively small" used to describe favorable para-substituents indicates that steric bulk is a limiting factor. nih.gov For N-Hydroxy-N''-(2-methylphenyl)guanidine, the ortho-position of the methyl group would introduce specific steric constraints that would need to be considered in a QSAR model. These steric factors would likely influence the preferred conformation of the molecule and its fit within the enzyme's active site.

By developing a QSAR model for a series of N-aryl-N'-hydroxyguanidines, it would be possible to generate a predictive equation that correlates these structural descriptors with biological activity (e.g., Kₘ, kcat, or rate of NO production). Such a model would be invaluable for the rational design of new derivatives with enhanced potency and selectivity.

Mechanistic Insights into Biological Interactions of N Hydroxy N 2 Methylphenyl Guanidine and Its Analogues Preclinical/in Vitro Focus

Enzyme Inhibition and Modulation Mechanisms

Interaction with Nitric Oxide Synthases (NOS) Isoforms and NO Production

The N-hydroxyguanidine moiety is a critical component for interaction with nitric oxide synthase (NOS) enzymes. A series of N-alkyl-N'-hydroxyguanidine compounds have been identified as non-amino acid substrates for all three NOS isoforms, where they mimic the formation of nitric oxide (NO) from the natural substrate, N(omega)-hydroxy-L-arginine. nih.gov

Crystal structure analysis of the neuronal NOS (nNOS) heme domain complexed with N-alkyl-N'-hydroxyguanidine analogues has revealed specific binding modes within the substrate pocket. nih.gov These studies provide mechanistic insights into how the hydroxyguanidine group facilitates NO formation. Structural data suggests that the OH-substituted guanidine (B92328) nitrogen, rather than the hydroxyl oxygen, is the likely source of the hydrogen atom supplied to the ferric-superoxy species in the second step of the NOS catalytic cycle. nih.gov The binding of these compounds is consistent in key ways with that of the endogenous substrate N(omega)-hydroxy-L-arginine. nih.gov

Inhibition of Cytochrome P450 Isoforms

A prominent analogue, N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016), is a potent and selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). nih.govresearchgate.net 20-HETE is a significant metabolite of arachidonic acid produced by Cytochrome P450 (CYP) enzymes, particularly isoforms of the CYP4A and CYP4F families. nih.govresearchgate.net

In vitro studies using rat and human renal microsomes have demonstrated that HET0016 exhibits a high degree of selectivity, potently inhibiting the formation of 20-HETE while having a much weaker effect on the formation of epoxyeicosatrienoic acids (EETs). nih.gov The mechanism of this inhibition has been characterized as irreversible and non-competitive. researchgate.netnih.gov HET0016's potency is notably higher than other known inhibitors of this pathway. nih.gov

Further investigation with recombinant CYP4A isoforms confirmed that HET0016 is a selective inhibitor of CYP4A1, CYP4A2, and CYP4A3. researchgate.netnih.gov

Table 1: Inhibitory Activity (IC50) of HET0016 on Cytochrome P450 Isoforms

Enzyme/SystemSubstrate/Product MeasuredIC50 Value (nM)Source
Rat Renal Microsomes20-HETE Formation35 ± 4 nih.gov
Human Renal Microsomes20-HETE Formation8.9 ± 2.7 nih.gov
Recombinant CYP4A120-HETE Synthesis17.7 nih.gov
Recombinant CYP4A220-HETE Synthesis12.1 nih.gov
Recombinant CYP4A320-HETE Synthesis20.6 nih.gov
Recombinant CYP2C11Enzyme Activity611 nih.gov

Effects on Other Enzyme Systems

The guanidine scaffold is a recurring motif in the development of inhibitors for other key enzyme systems, notably beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease. nih.govrsc.orgnih.gov BACE1 is an aspartyl protease that initiates the production of amyloid-β (Aβ) peptides. nih.govsemanticscholar.org

Fragment-based drug design strategies have utilized acyl guanidine and isocytosine (B10225) "warheads" to develop molecules with BACE1 inhibitory activity. rsc.orgrsc.org These guanidine-containing fragments are designed to interact with the catalytic dyad (Asp32 and Asp228) in the enzyme's active site. semanticscholar.org Molecular modeling studies indicate that the guanidine group can form critical interactions within the active site, and optimizing the hydrophobic portions of the molecule can create a conformationally restrained scaffold that fits into the hydrophobic pockets of the enzyme. rsc.org While numerous guanidine derivatives have been synthesized and tested, with some achieving sub-micromolar IC50 values, specific data for N-Hydroxy-N''-(2-methylphenyl)guanidine in this context is not available in the reviewed literature. rsc.orgsemanticscholar.org

No preclinical data was found regarding the interaction of this compound or its direct analogues with signal peptidase IB.

Receptor Binding and Ligand-Receptor Dynamics

Exploration of Glutamate (B1630785) Receptor Interactions

Based on the available preclinical and in vitro research, there is no direct evidence to suggest significant interactions between this compound or its close analogues and glutamate receptor systems, such as the NMDA receptor.

Other Receptor System Engagements and Signaling Pathways

While direct receptor binding data for this compound is limited, the broader class of guanidine derivatives has been shown to interact with various receptor systems. For example, structural modifications to guanidine-containing compounds designed as histamine (B1213489) H3 receptor antagonists led to the discovery of potent antagonists for muscarinic M2 and M4 receptors. nih.gov In these analogues, the positively charged guanidine moiety was found to form key ionic bonds within the receptor's orthosteric binding site. nih.gov

More specifically, the 20-HETE synthesis inhibitor HET0016 has been shown to modulate intracellular signaling pathways. In a cellular model of cerebral ischemia-reperfusion injury using human neuroblastoma cells, HET0016 was found to protect against oxygen-glucose deprivation and reoxygenation-induced apoptosis. nih.gov This protective effect was associated with the regulation of specific microRNAs; HET0016 treatment led to a decrease in the expression of microRNA-27a-5p and an increase in microRNA-29b-3p. nih.gov The study suggests that HET0016's protective action is partly mediated through the inhibition of microRNA-27-a-5p and the subsequent promotion of the Bach1/HO-1 signaling pathway. nih.gov

Antimicrobial Mechanistic Studies (in vitro models)

The antimicrobial mechanisms of this compound and its analogues are multifaceted, primarily involving disruption of the bacterial cell envelope and inhibition of essential intracellular processes. The presence of the guanidinium (B1211019) group, which is protonated at physiological pH, is a key determinant of the antimicrobial action, facilitating interactions with the negatively charged components of bacterial cells.

Bacterial Cell Membrane Interaction and Disruption

The primary mechanism of antimicrobial activity for many guanidine-containing compounds is the disruption of the bacterial cell membrane. The cationic guanidinium head of these molecules interacts electrostatically with the anionic components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids. This interaction displaces divalent cations that stabilize the membrane structure, leading to a loss of membrane integrity.

For instance, a class of amphiphilic molecules known as lipoguanidines, which feature a polar guanidine head and a lipophilic tail, have been designed to disrupt bacterial membranes. These compounds have been shown to sensitize Gram-negative bacteria to other antibiotics by permeabilizing their outer membrane. nih.gov The lipophilic tail is thought to insert into the hydrophobic core of the membrane, further destabilizing it and leading to the formation of pores or channels. This disruption results in the leakage of intracellular components and ultimately cell death.

Studies on alkyl-guanidine oligomers have also highlighted membrane disruption as a key mechanism. wsu.edu The positive charge of the guanidine moiety is crucial for the initial electrostatic interaction with the negatively charged bacterial cell surface, which can lead to increased membrane permeability and cell lysis. wsu.edu

While direct studies on this compound are limited, the presence of the guanidine core suggests a similar mechanism of action. The 2-methylphenyl group would contribute to the lipophilicity of the molecule, potentially enhancing its ability to interact with and disrupt the lipid bilayer of the bacterial membrane.

Inhibition of Essential Bacterial Enzymes (e.g., DNA gyrase, DHFR)

Beyond membrane disruption, some guanidine-containing compounds have been shown to inhibit essential bacterial enzymes, representing a secondary mechanism of action.

DNA Gyrase: Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription. Its inhibition leads to the cessation of these critical cellular processes. Certain quinazoline (B50416) derivatives containing a guanidine group have been identified as potent inhibitors of E. coli DNA gyrase. nih.gov For example, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine was found to inhibit DNA gyrase with an IC50 of approximately 7 μM and was proposed to act as a gyrase poison by stabilizing the enzyme-DNA cleavage complex. nih.gov Although not a direct analogue, this finding suggests that guanidine-containing scaffolds can be tailored to target this essential enzyme.

Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme in bacterial metabolism, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR starves the bacteria of essential building blocks for DNA and protein synthesis. While direct evidence for this compound is not available, other heterocyclic compounds containing amine and diamine functionalities have been investigated as DHFR inhibitors. nih.govnih.gov For example, a pyrrolo[3,2-f]quinazoline-1,3-diamine derivative was shown to be a potent inhibitor of E. coli DHFR. nih.gov The guanidine moiety, with its ability to form multiple hydrogen bonds, could potentially interact with the active site of DHFR, similar to the pteridine (B1203161) ring of folic acid.

The potential for this compound to inhibit these enzymes would depend on its specific three-dimensional structure and its ability to fit into the respective enzyme active sites.

Mechanisms against Gram-Positive and Gram-Negative Strains

The efficacy of guanidine-based antimicrobials can differ significantly between Gram-positive and Gram-negative bacteria due to the structural differences in their cell envelopes.

Gram-Positive Bacteria: These bacteria have a relatively thick, porous peptidoglycan layer that is generally permeable to small molecules. The outer surface is rich in negatively charged teichoic acids, which provide a strong electrostatic attraction for the cationic guanidinium group. Consequently, many guanidine derivatives exhibit potent activity against Gram-positive strains by readily accessing and disrupting the cytoplasmic membrane. nih.gov For example, lipoguanidines have demonstrated good activity against various Gram-positive bacteria. nih.gov

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial agents. This lipid bilayer contains lipopolysaccharide (LPS), which has a net negative charge but is stabilized by divalent cations, creating a less permeable barrier than the peptidoglycan of Gram-positive bacteria. However, some guanidine derivatives, particularly those with an amphiphilic character, can disrupt this outer membrane. nih.gov The cationic guanidine group can displace the stabilizing cations, while a lipophilic moiety can facilitate insertion into and disruption of the lipid bilayer, thereby gaining access to the inner membrane and intracellular targets. For instance, certain lipoguanidines have been shown to sensitize Gram-negative bacteria to other antibiotics by increasing the permeability of their outer membrane. nih.gov

The presence of the 2-methylphenyl group in this compound provides a degree of lipophilicity that might enable it to interact with and penetrate the outer membrane of Gram-negative bacteria, in addition to its expected activity against Gram-positive strains.

Biochemical Pathway Perturbations

Interaction with DNA and other Biomolecules

The guanidinium group, being positively charged, has the potential to interact with negatively charged biomolecules such as DNA and RNA. This interaction is primarily electrostatic, involving the phosphate (B84403) backbone of the nucleic acids. Such binding could interfere with DNA replication, transcription, and translation.

While specific studies on the DNA interaction of this compound are not available, research on related compounds provides some insights. For example, nornitrogen mustard, which contains a reactive group, has been shown to bind to the N-7 position of guanine (B1146940) in DNA. nih.gov Guanidine hydrochloride is also known to be a chaotropic agent that can denature proteins and disrupt the association of nucleic acids with water, which can influence DNA structure and interactions. stackexchange.com

The planar 2-methylphenyl group in this compound could potentially allow for intercalation between the base pairs of DNA, in addition to the electrostatic interaction of the guanidinium group with the phosphate backbone. This dual mode of binding could lead to significant disruption of DNA structure and function. However, this remains a hypothetical mechanism that requires experimental validation.

Structure Activity Relationship Sar Studies of N Hydroxy N 2 Methylphenyl Guanidine Derivatives

Influence of N-Aryl Substitution (e.g., Methylphenyl vs. Other Aryl Groups)

The nature and position of substituents on the N-aryl ring of N-hydroxy-N'-arylguanidines play a pivotal role in their interaction with biological targets such as nitric oxide synthase (NOS). Research into a series of N-aryl-N'-hydroxyguanidines has revealed that the electronic and steric properties of the aryl group significantly modulate their activity as substrates for NOS isoforms. nih.gov

A systematic study of N-aryl-N'-hydroxyguanidines with various para-substituents (H, F, Cl, CH₃, OH, OCH₃, and NH₂) demonstrated that several of these compounds are oxidized by inducible nitric oxide synthase (iNOS, or NOS II) to produce nitric oxide (NO). nih.gov The presence of a relatively small, electron-donating substituent at the para-position of the phenyl ring was found to be favorable for activity. nih.gov This suggests a beneficial interaction with a hydrophobic pocket within the catalytic site of the enzyme. nih.gov

Among the studied para-substituted derivatives, the N-(p-methylphenyl)-N'-hydroxyguanidine was identified as a selective substrate for iNOS. nih.gov While direct comparative studies on the ortho-substituted analogue, N-Hydroxy-N''-(2-methylphenyl)guanidine, are less common in the literature, general principles of SAR suggest that the ortho-methyl group would likely influence the compound's conformation due to steric hindrance. This could affect its binding affinity and orientation within the active site of NOS, potentially altering its efficacy and selectivity compared to the para-substituted isomer. In other series of compounds, ortho-substituents have been shown to have a different impact on lipophilicity and intramolecular interactions compared to their para-counterparts, which can, in turn, affect biological activity. mdpi.com

The activity of N-aryl-N'-hydroxyguanidines is not limited to phenyl derivatives. For instance, N-(3-thienyl)-N'-hydroxyguanidine was found to have a Michaelis-Menten constant (Kₘ) for iNOS-catalyzed oxidation that was nearly identical to that of the natural substrate, Nω-hydroxy-L-arginine (NOHA), indicating a high affinity for the enzyme. nih.gov This highlights that heteroaryl substitutions can also be well-tolerated and may even enhance binding to the active site.

The following table summarizes the relative rates of NO formation from the oxidation of various para-substituted N-aryl-N'-hydroxyguanidines by iNOS, showcasing the influence of the aryl substituent on activity.

Substituent (para-position)Relative Rate of NO Formation (%)*
H25
CH₃20
OCH₃20
F41
Cl28
OH15
NH₂8

*Relative to the rate of NO formation from Nω-hydroxy-L-arginine (NOHA), which is set at 100%. Data sourced from Renodon-Cornière et al. (2002). nih.gov

Role of the N-Hydroxy Moiety in Biological Efficacy

The N-hydroxy moiety is a critical functional group for the biological efficacy of this compound and related compounds, particularly in their role as substrates for nitric oxide synthases. nih.govnih.gov The enzymatic generation of NO by NOS from its natural substrate, L-arginine, proceeds through a two-step oxidation. The first step forms Nω-hydroxy-L-arginine (NOHA), which is then oxidized in the second step to NO and L-citrulline. wsu.edu N-hydroxyguanidine derivatives such as this compound act as "short-circuit" substrates, bypassing the first oxidation step and directly entering the second step of the catalytic cycle. wsu.edu

SAR studies have unequivocally demonstrated that the N-hydroxyguanidine function is essential for NO production. nih.gov Compounds with related functional groups, such as disubstituted N-hydroxyguanidines, amidoximes, ketoximes, and aldoximes, fail to produce NO when incubated with NOS. nih.gov This underscores the specific requirement for a monosubstituted N-hydroxyguanidine moiety for substrate activity.

The N-hydroxy group is directly involved in the chemical mechanism of NO formation. It provides the necessary atoms for the oxidation reaction that ultimately cleaves the molecule to release NO. nih.gov The oxidation of N-aryl-N'-hydroxyguanidines by iNOS is strictly dependent on the presence of the cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄) and NADPH, and it results in the formation of NO and the corresponding urea (B33335) in a 1:1 molar ratio. nih.govnih.gov This stoichiometry is consistent with the oxidation of the natural intermediate NOHA. nih.gov The reaction is also inhibited by classical NOS inhibitors, further confirming that it occurs at the enzyme's active site. nih.gov

Impact of Guanidine (B92328) Core Modifications on Activity

The guanidine core is a highly basic functional group that is often protonated at physiological pH, forming a guanidinium (B1211019) cation. sci-hub.se This positive charge and the ability to form multiple hydrogen bonds are crucial for the interaction of guanidine-containing molecules with biological targets. mdpi.com Modifications to this core structure can have a profound impact on the biological activity of derivatives of this compound.

The basicity of the guanidine group can be tuned by substitution on its nitrogen atoms. Electron-donating groups, such as alkyls, slightly increase basicity, while electron-withdrawing groups, like aryl or sulfonyl groups, can significantly decrease it. sci-hub.se This modulation of pKa can affect the binding affinity of the molecule to its target protein.

In the context of N-hydroxyguanidines as NOS substrates, the guanidine core provides the fundamental scaffold for the N-hydroxy moiety. As mentioned previously, monosubstitution on the guanidine nitrogen is a key requirement for activity. nih.gov Disubstitution on the same nitrogen or on different nitrogens of the N-hydroxyguanidine function leads to a loss of NO production. nih.gov

Design Principles for Modulating Selectivity and Potency against Biological Targets

The design of N-hydroxyguanidine derivatives with improved potency and selectivity for specific biological targets, such as the different isoforms of nitric oxide synthase (nNOS, iNOS, eNOS), is guided by several key principles derived from SAR studies.

Advanced Analytical Methodologies for N Hydroxy N 2 Methylphenyl Guanidine Research

Chromatographic Techniques for Compound Analysis in Research Matrices

Chromatography is fundamental to the analysis of N-Hydroxy-N''-(2-methylphenyl)guanidine, providing the means to separate the compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized this compound and for real-time monitoring of its synthesis. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring of the compound absorbs significantly.

During synthesis, small aliquots can be withdrawn from the reaction mixture at various time points. HPLC analysis of these aliquots allows researchers to track the consumption of starting materials and the formation of the this compound product. nih.gov This provides critical data for optimizing reaction conditions such as temperature, time, and catalyst concentration. Purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Monitoring of this compound Synthesis This table illustrates how HPLC data can be used to track the progress of a chemical reaction over time.

Reaction Time (Hours) Starting Material Peak Area (%) Product Peak Area (%) Purity (%)
0 98.5 0.5 -
2 65.2 33.1 95.8
4 31.7 65.4 96.2
6 5.3 91.5 96.5

For unambiguous identification and sensitive quantification, chromatography is coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing this compound due to the compound's polarity and potential thermal instability. Using an electrospray ionization (ESI) source in positive ion mode, the molecule can be readily protonated to generate a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry provides an accurate mass measurement, which helps to confirm the elemental composition. For quantification in complex research samples, such as cell lysates or enzyme assays, tandem mass spectrometry (MS/MS) is employed. In this approach, the parent ion is selected and fragmented to produce characteristic product ions, a process monitored using Selected Reaction Monitoring (SRM) for high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for N-hydroxyguanidines due to their low volatility and the risk of thermal degradation in the injector port. However, analysis can be made feasible through derivatization, for instance, by silylating the hydroxy group to create a more volatile and thermally stable derivative. The electron ionization (EI) mass spectrum of the related compound N,N'-Bis(2-methylphenyl)guanidine shows characteristic fragments that can help infer the fragmentation pattern of the target analyte. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound This table outlines the expected mass-to-charge ratios for the compound and its potential fragments, which are crucial for its identification via mass spectrometry.

Analysis Type Ion/Fragment Predicted m/z Notes
LC-MS (ESI+) [M+H]⁺ 180.10 Protonated parent molecule
LC-MS/MS Fragment 1 163.09 Loss of NH₃ (ammonia)
LC-MS/MS Fragment 2 106.07 Fragment corresponding to the tolyl group

Bioanalytical Method Development for In Vitro Studies

To understand the biological activity of this compound, specialized bioanalytical methods are developed to study its behavior in non-human biological systems.

N-hydroxyguanidines can be metabolized by various enzymes. nih.govlookchem.com For instance, in the presence of peroxidases and hydrogen peroxide, N-hydroxyguanidines can be oxidized. nih.gov An in vitro enzyme assay could involve incubating this compound with a purified enzyme, such as horseradish peroxidase or a nitric oxide synthase (NOS) isoform, and co-factors. nih.govlookchem.com The reaction would be stopped at different time points, and the mixture analyzed by LC-MS/MS. This allows for the quantification of the remaining parent compound and the appearance of potential metabolites, such as the corresponding urea (B33335) or cyanamide. nih.gov Such studies are crucial for determining if the compound is a substrate for the enzyme and for calculating kinetic parameters.

Table 3: Example Data from an In Vitro Enzyme Assay with this compound This table shows hypothetical results from an experiment measuring the conversion of the parent compound into a metabolite by an enzyme over time.

Incubation Time (min) Parent Compound Conc. (µM) Metabolite A (Urea derivative) Conc. (µM)
0 100 0
5 85.4 14.6
10 72.1 27.9
20 51.3 48.7

A key characteristic of many N-hydroxyguanidine compounds is their ability to release nitric oxide (NO), a critical signaling molecule in many biological processes. nih.govnih.gov The capacity of this compound to act as an NO donor can be assessed using several methods. The Griess assay is a common colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions. nih.govnih.gov This assay provides a quantitative measure of the total NO produced over a period. For real-time measurements, NO-selective electrodes or chemiluminescence detectors can be used, which offer high sensitivity and temporal resolution. nih.gov These experiments can determine whether NO release is spontaneous or if it requires enzymatic catalysis (e.g., by NOS) or chemical oxidants. nih.govnih.gov

Table 4: Comparative Analysis of Nitric Oxide (NO) Release This table compares the amount of NO released from this compound under different experimental conditions, indicating its potential mechanisms of action.

Condition Method Total NO Released (nmol)
Buffer alone (pH 7.4) Griess Assay 5.2
+ Chemical Oxidant (e.g., K₃Fe(CN)₆/H₂O₂) Griess Assay 89.4
+ Purified nNOS enzyme + co-factors NO-selective electrode 25.7

Characterization of Interactions with Biological Components (e.g., binding assays)

Understanding how this compound interacts with its biological targets, such as enzymes or receptors, is key to elucidating its mechanism of action. The guanidinium (B1211019) group is known to participate in significant binding interactions, particularly with negatively charged regions on proteins. nih.govresearchgate.net Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose.

In an SPR experiment, a target protein (e.g., Nitric Oxide Synthase) is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected in real-time. This allows for the determination of association (kₐ) and dissociation (kₔ) rate constants, and the equilibrium dissociation constant (Kₔ), which indicates binding affinity. ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Table 5: Hypothetical Binding Affinity Data for this compound This table presents sample data from a binding assay, quantifying the affinity of the compound for a potential biological target.

Target Protein Analytical Method Association Rate (kₐ) (M⁻¹s⁻¹) Dissociation Rate (kₔ) (s⁻¹) Affinity (Kₔ) (µM)
Nitric Oxide Synthase (nNOS) Surface Plasmon Resonance (SPR) 1.2 x 10⁴ 2.5 x 10⁻³ 208.3

Emerging Research Directions and Potential Applications of N Hydroxy N 2 Methylphenyl Guanidine As Research Tools

Development as Molecular Probes for Biological Systems

The hydroxyguanidine moiety is a key pharmacophore known to interact with specific biological targets, particularly enzymes that process L-arginine. Consequently, N-Hydroxy-N''-(2-methylphenyl)guanidine holds significant potential for development as a molecular probe to investigate these biological systems. The parent compound, N-hydroxyguanidine, is recognized for its role as an antineoplastic and antiviral agent, establishing the biological relevance of this chemical class. nih.gov

Guanidine (B92328) derivatives are adept at forming strong hydrogen bonds and interacting with electron-deficient sites, making them effective ligands for enzyme active sites and receptor binding pockets. researchgate.net The N-hydroxyguanidine functional group is a known inhibitor of enzymes such as arginase and nitric oxide synthase (NOS). These enzymes play critical roles in various physiological and pathological processes. By acting as a mimic of the natural substrate, L-arginine, this compound can be used to probe the structure and function of these enzymes. The 2-methylphenyl group provides a lipophilic handle that can influence cell permeability and introduce specific steric interactions within a binding site, allowing for the fine-tuning of selectivity and potency. For instance, in probing receptor complexes like the NMDA receptor, specific substitutions on the phenyl ring of guanidine compounds have been shown to be crucial for affinity and selectivity. google.com The development of radiolabeled versions of this compound could enable its use in positron emission tomography (PET) to visualize and quantify the expression and activity of target enzymes in vivo.

Applications in Material Science Research (e.g., complex formation with dyes)

The structural features of this compound make it an intriguing candidate for applications in material science, particularly in the realm of supramolecular chemistry. The compound's ability to form well-defined, non-covalent complexes with other molecules, such as organic dyes, is a key area of exploration. These interactions are primarily driven by the molecule's capacity for hydrogen bonding and π-π stacking.

The hydroxyguanidine group contains multiple hydrogen bond donors (N-H and O-H) and acceptors (N and O atoms), enabling it to form robust and directional intermolecular networks. researchgate.net This is complemented by the 2-methylphenyl ring, which can engage in π-π stacking interactions with aromatic dyes. The formation of such complexes can lead to significant changes in the photophysical properties of the dye, such as shifts in absorption and fluorescence spectra, which can be exploited for sensing applications. nih.gov For example, the interaction of similar N-phenyl-substituted scaffolds with dye molecules is a known phenomenon used to create materials with novel optical or electronic properties. nih.gov

Crystal engineering studies on analogous compounds, such as N-(2-hydroxy-5-methylphenyl)benzamide, reveal how hydroxyl and amide groups direct the formation of specific crystal packing motifs through strong O-H···O and N-H···O hydrogen bonds. nih.govresearchgate.net It is anticipated that this compound would form similar, predictable structures when co-crystallized with suitable dye molecules, leading to new functional materials.

Interactive Table: Potential Intermolecular Interactions for Material Science Applications

Interaction Type Participating Moiety on this compound Potential Interacting Dye Functional Group Resulting Application
Hydrogen Bonding Hydroxyguanidine (-C(=NOH)NHNH2) Carbonyl, Hydroxyl, Amine, Nitro Crystal engineering, Gel formation, Sensing
π-π Stacking 2-Methylphenyl Ring Aromatic Rings (e.g., in azo dyes, porphyrins) Organic conductors, Non-linear optics
Hydrophobic Interactions Methyl Group, Phenyl Ring Alkyl chains, Aromatic surfaces Self-assembly, Micelle formation
Chelation/Coordination Hydroxyguanidine Group Metal ions incorporated in dyes Metallo-supramolecular polymers, Catalysis

Utility in Catalysis and Organic Synthesis as Reagents

In the field of organic synthesis, this compound can serve as a versatile reagent and a building block for more complex molecules. The guanidine core is strongly basic, a property that stems from the effective delocalization of the positive charge in its protonated (guanidinium) form. researchgate.net This makes the compound a useful organocatalyst for reactions requiring a strong, non-nucleophilic base.

Furthermore, the compound itself is a valuable synthetic intermediate. The synthesis of guanidine derivatives can be achieved through various established methods, such as the guanylation of an amine (2-methylaniline) with a suitable reagent like cyanamide, followed by introduction of the hydroxyl group. mdpi.com Conversely, this compound can be used as a precursor for constructing larger, more complex heterocyclic scaffolds. The N-hydroxyguanidine unit can participate in cyclization reactions to form various five- or six-membered rings, which are common motifs in pharmacologically active compounds. The presence of the reactive hydroxyl group and multiple nitrogen atoms provides several handles for further chemical modification, allowing for the divergent synthesis of a library of related compounds. nih.gov

Exploration as Scaffold for Novel Chemical Biology Tool Compounds

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of new compounds for biological screening. This compound is an excellent candidate for such a scaffold due to its combination of a biologically relevant pharmacophore (hydroxyguanidine) and a readily modifiable aromatic ring. nih.gov The guanidine group itself is often considered a "privileged" structure in medicinal chemistry, as it is found in numerous natural products and synthetic drugs with a wide range of biological activities. rsc.orgmdpi.com

Diversity-oriented synthesis starting from this scaffold could involve:

Modification of the Phenyl Ring: Introducing different substituents (e.g., halogens, alkoxy, nitro groups) at various positions on the phenyl ring to probe structure-activity relationships (SAR).

Alkylation/Acylation of the Hydroxyl Group: Converting the hydroxyl group into an ether or ester to modulate lipophilicity and hydrogen-bonding capacity.

Substitution on the Guanidine Nitrogens: Adding further substituents to the terminal nitrogen atoms to explore the chemical space around the core.

By systematically creating derivatives, researchers can develop highly specific tool compounds to probe biological pathways, validate new drug targets, or serve as leads for therapeutic development. nih.gov The goal is to generate molecular diversity from a common core, enabling the exploration of a wide range of biological functions. nih.gov

Comparative Analysis with Other Classes of Hydroxyguanidine Derivatives for Broader Academic Understanding

To fully appreciate the utility of this compound, it is useful to compare it with other hydroxyguanidine derivatives. The nature of the substituent on the guanidine core dramatically influences the molecule's physicochemical properties and, consequently, its biological activity and applications.

The parent compound, N-hydroxyguanidine , is a small, polar molecule that serves as a fundamental building block. nih.gov Its primary applications are rooted in its ability to inhibit enzymes like ribonucleotide reductase. Lacking a lipophilic substituent, its membrane permeability is limited.

In contrast, N,N'-diaryl guanidines , such as N,N'-bis(2-methylphenyl)guanidine, lack the hydroxyl group but feature two aromatic rings. nih.gov These compounds are significantly more lipophilic and are often investigated as ligands for ion channels or receptors in the central nervous system. Their mechanism of action is typically unrelated to arginine metabolism and is instead driven by hydrophobic and steric interactions within receptor binding sites.

This compound represents a hybrid of these classes. It retains the key hydrogen-bonding and metal-chelating properties of the hydroxyguanidine group while incorporating an aromatic moiety that enhances lipophilicity and allows for specific π-stacking and van der Waals interactions. The ortho-methyl group provides a steric constraint that can enforce a specific conformation, potentially leading to higher selectivity for its biological target compared to an unsubstituted phenyl derivative. This unique combination makes it a more nuanced tool for probing biological systems than either the simple N-hydroxyguanidine or the diaryl guanidines.

Interactive Table: Comparative Analysis of Hydroxyguanidine Derivatives

Compound Name Structure Key Features Primary Research Area
N-Hydroxyguanidine C(=NOH)(N)N Small, polar, strong H-bonding, metal chelation. nih.gov Enzyme inhibition (e.g., ribonucleotide reductase), antiviral/antineoplastic studies. nih.gov
This compound c1(C)cccc1NC(=NOH)N Amphiphilic, H-bonding, π-stacking, steric hindrance from ortho-methyl group. Enzyme inhibition (e.g., arginase, NOS), molecular probes, material science.
N,N'-Bis(2-methylphenyl)guanidine c1(C)cccc1NC(=NH)Nc2ccccc2C Lipophilic, bulky, symmetrical, H-bond donor/acceptor. nih.gov CNS receptor ligands, organic synthesis. nih.gov
N-Hydroxy-N''-cyanoguanidine N#CNC(=NOH)N Electron-withdrawing cyano group, altered basicity, increased acidity of N-H protons. Precursor for heterocyclic synthesis, bioisostere for carboxylates.

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